1-(4-Ethoxy-3,5-dimethylphenyl)ethanone
Description
1-(4-Ethoxy-3,5-dimethylphenyl)ethanone is an aromatic ketone featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and methyl groups (-CH₃) at the 3 and 5 positions, with an acetyl (-COCH₃) group at the 1-position. This compound belongs to the hydroxyacetophenone family, where substituents on the aromatic ring significantly influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(4-ethoxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-5-14-12-8(2)6-11(10(4)13)7-9(12)3/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMFZNSJBJGSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxy-3,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-(4-Ethoxy-3,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3,5-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Ethoxy and methoxy groups are electron-donating, enhancing the ring’s electron density, while hydroxy groups can act as electron donors or acceptors depending on pH .
- Solubility : Hydroxy-substituted derivatives (e.g., acetosyringone) exhibit higher polarity and water solubility compared to ethoxy- or methoxy-substituted analogs .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Melting point ~125–127°C; stable under inert conditions but prone to oxidation due to the phenolic -OH group .
- 1-(4-Methoxy-2,5-dimethylphenyl)ethanone: Melting point ~78–80°C; greater thermal stability compared to hydroxy-substituted analogs .
NMR Spectral Data
- 1-(2-Amino-4,5-dimethylphenyl)ethanone: In DMSO-d₆, the acetyl group resonates at δ 2.55 (s, 3H), while aromatic protons appear as distinct singlets (δ 6.70–7.10) .
- Acetosyringone : The methoxy groups show signals at δ 3.85 (s, 6H), and the acetyl proton at δ 2.60 (s, 3H) .
Biological Activity
1-(4-Ethoxy-3,5-dimethylphenyl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxy-3,5-dimethylphenol with acetyl chloride or acetic anhydride in the presence of a base. The reaction conditions may vary, but common solvents include dichloromethane or ethanol.
Biological Activity
This compound exhibits several biological activities, which are summarized in the following table:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : In cancer cells, it can induce G2/M phase arrest and apoptosis through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Modulation : It may reduce ROS levels, contributing to its antioxidant effects.
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of this compound on HeLa cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, with significant reductions in cell viability observed after 48 hours of treatment. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains using the agar well diffusion method. It showed significant inhibition zones against Staphylococcus aureus (22 mm) and Klebsiella pneumoniae (25 mm), comparable to standard antibiotics.
- Anti-inflammatory Effects : In vivo studies demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
